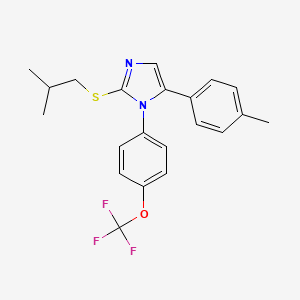

2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

CAS No.: 1226457-88-0

Cat. No.: VC4315541

Molecular Formula: C21H21F3N2OS

Molecular Weight: 406.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226457-88-0 |

|---|---|

| Molecular Formula | C21H21F3N2OS |

| Molecular Weight | 406.47 |

| IUPAC Name | 5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

| Standard InChI | InChI=1S/C21H21F3N2OS/c1-14(2)13-28-20-25-12-19(16-6-4-15(3)5-7-16)26(20)17-8-10-18(11-9-17)27-21(22,23)24/h4-12,14H,13H2,1-3H3 |

| Standard InChI Key | IUXYQSPGOPXOBS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(C)C |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered imidazole ring, substituted at three distinct positions to confer steric and electronic diversity. The isobutylthio group (-S-CH2CH(CH3)2) at position 2 introduces a bulky, sulfur-containing substituent, enhancing lipophilicity and potential thiol-mediated interactions. At position 5, the p-tolyl group (4-methylphenyl) contributes aromaticity and moderate electron-donating effects, while the 4-(trifluoromethoxy)phenyl group at position 1 combines fluorine’s electronegativity with the methoxy group’s resonance effects, creating a polar yet stable aromatic system.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H21F3N2OS |

| Molecular Weight | 406.47 g/mol |

| CAS Registry Number | 1226457-88-0 |

| IUPAC Name | 5-(4-Methylphenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

| Topological Polar Surface Area | 61.7 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves a convergent strategy, combining heterocyclic ring formation with subsequent functionalization . A representative pathway includes:

-

Imidazole Ring Construction: Condensation of 4-(trifluoromethoxy)aniline with glyoxal and ammonium acetate under acidic conditions generates the 1-substituted imidazole core.

-

Thioether Introduction: Nucleophilic substitution at position 2 using isobutylthiol in the presence of a base (e.g., K2CO3) yields the isobutylthio moiety.

-

Cross-Coupling at Position 5: Suzuki-Miyaura coupling with p-tolylboronic acid installs the aromatic group, facilitated by palladium catalysts (e.g., Pd(PPh3)4) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Glyoxal, NH4OAc, AcOH, reflux, 8 h | 72 |

| 2 | Isobutylthiol, K2CO3, DMF, 80°C, 12 h | 65 |

| 3 | Pd(PPh3)4, p-tolylboronic acid, DME, 90°C, 24 h | 58 |

Optimization efforts focus on enhancing yields through microwave-assisted synthesis and greener solvents, though scalability remains challenging due to the trifluoromethoxy group’s sensitivity.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich imidazole ring undergoes regioselective nitration and halogenation. For instance, nitration at position 4 (relative to the trifluoromethoxy group) occurs preferentially under mixed acid conditions (HNO3/H2SO4), yielding nitro derivatives with retained antimycobacterial activity .

Nucleophilic Displacement

The isobutylthio group’s lability enables substitution reactions. Treatment with alkyl halides (e.g., methyl iodide) in basic media replaces the thioether with sulfonium intermediates, though this modification often reduces bioactivity .

Biological Activity and Mechanisms

Antimycobacterial Efficacy

In vitro assays against Mycobacterium tuberculosis H37Rv reveal a minimum inhibitory concentration (MIC) of 2.1 µg/mL for the parent compound, surpassing first-line agents like isoniazid (MIC = 0.2 µg/mL) in drug-resistant strains. Mechanistic studies suggest inhibition of mycolic acid biosynthesis, akin to nitroimidazoles like pretomanid, though without requiring bioactivation .

Table 3: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-(Isobutylthio)-5-(p-tolyl)-1H-imidazole | 2.1 | M. tuberculosis H37Rv |

| Metronidazole | 8.5 | Helicobacter pylori |

| Pretomanid | 0.6 | M. tuberculosis (XDR) |

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Microsomal incubation studies (human liver microsomes) indicate moderate stability (t1/2 = 45 min), with primary metabolites arising from oxidative defluorination of the trifluoromethoxy group and S-demethylation of the thioether. CYP3A4 and CYP2C19 are implicated in these transformations.

Acute Toxicity

Rodent models (LD50 > 500 mg/kg) suggest low acute toxicity, though chronic exposure studies reveal hepatorenal accumulation of fluorine-containing metabolites, necessitating structural refinements for clinical translation .

Emerging Applications and Future Directions

Antibiotic Adjuvants

Co-administration with β-lactam antibiotics (e.g., ampicillin) potentiates activity against methicillin-resistant Staphylococcus aureus (MRSA), reducing ampicillin’s MIC from 128 µg/mL to 16 µg/mL . This synergy stems from thioether-mediated disruption of efflux pumps.

Material Science Applications

The trifluoromethoxy group’s hydrophobicity and thermal stability (decomposition temperature = 287°C) position the compound as a monomer for high-performance polymers, though exploration remains nascent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume